molecular formula C17H23NO2 B6595216 Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate CAS No. 20380-56-7

Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

Cat. No. B6595216
CAS RN: 20380-56-7
M. Wt: 273.37 g/mol
InChI Key: WDEFBBTXULIOBB-RDJZCZTQSA-N
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Description

The name of the compound suggests it’s a cyclohexene derivative with a carboxylate ester, a phenyl group, and a dimethylamino group. The “cis” indicates that the phenyl and dimethylamino groups are on the same side of the cyclohexene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclohexene ring, followed by the introduction of the phenyl, dimethylamino, and ethyl carboxylate groups. The exact methods would depend on the starting materials and the specific synthetic route chosen .


Molecular Structure Analysis

The cyclohexene ring in the molecule is a six-membered carbon ring with one double bond. The phenyl group is a six-membered aromatic ring (benzene), and the dimethylamino group consists of a nitrogen atom bonded to two methyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the double bond in the cyclohexene ring, the electron-donating dimethylamino group, and the electron-withdrawing carboxylate ester group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester and dimethylamino groups might enhance its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl (1S,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEFBBTXULIOBB-RDJZCZTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201150290
Record name rel-Ethyl (1R,2R)-2-(dimethylamino)-1-phenyl-3-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

CAS RN

20380-56-7
Record name rel-Ethyl (1R,2R)-2-(dimethylamino)-1-phenyl-3-cyclohexene-1-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilidine, (cis)-
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Record name rel-Ethyl (1R,2R)-2-(dimethylamino)-1-phenyl-3-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.778
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Record name TILIDINE, CIS-
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